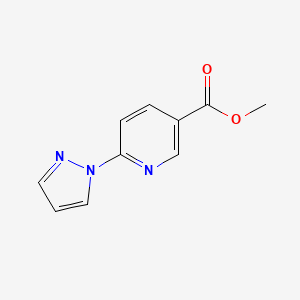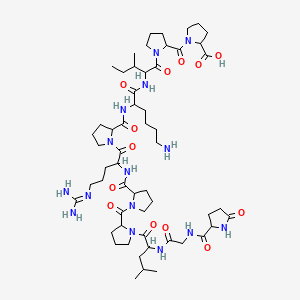
6-(1H-pirazol-1-il)nicotinato de metilo
Descripción general
Descripción
“Methyl 6-(1H-pyrazol-1-yl)nicotinate” is a chemical compound with the molecular formula C10H9N3O2 . It has a molecular weight of 203.2 .
Synthesis Analysis
The synthesis of “Methyl 6-(1H-pyrazol-1-yl)nicotinate” involves the reaction of pyrazole with sodium hydride in dimethyl sulfoxide at 0 - 20℃ for 1 hour. This is followed by the addition of Methyl 6-chloronicotinate to the reaction mixture and agitation for 6 hours .Molecular Structure Analysis
The InChI code for “Methyl 6-(1H-pyrazol-1-yl)nicotinate” is 1S/C10H9N3O2/c1-15-10(14)8-3-4-9(11-7-8)13-6-2-5-12-13/h2-7H,1H3 . The InChI Key is ZNCLEEDBRQOXRG-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
“Methyl 6-(1H-pyrazol-1-yl)nicotinate” is a solid at room temperature . The compound is soluble, with a solubility of 1.69 mg/ml or 0.0083 mol/l .Aplicaciones Científicas De Investigación
Investigación en proteómica
6-(1H-pirazol-1-il)nicotinato de metilo: se utiliza en la investigación en proteómica debido a su potencial para modificar proteínas para un mejor análisis. La capacidad del compuesto para interactuar con las estructuras proteicas puede ayudar en la identificación y cuantificación de proteínas, especialmente en el estudio de las interacciones proteína-proteína y las modificaciones postraduccionales .
Catálisis
La porción de pirazol dentro del compuesto es conocida por su papel en la catálisis. Puede actuar como un ligando, formando complejos con metales que se utilizan como catalizadores en diversas reacciones químicas. Esta aplicación es significativa en procesos industriales donde son cruciales los catalizadores eficientes y selectivos .
Aplicaciones biomédicas
En el campo biomédico, los derivados del 6-pirazol-1-il-ácido nicotínico metil éster se han explorado por su potencial terapéutico. Por ejemplo, se han investigado como agentes quimioterapéuticos, particularmente en el tratamiento del cáncer de colon, lo que demuestra la relevancia del compuesto en la química medicinal .
Descubrimiento de fármacos
Este compuesto también es una herramienta valiosa en el descubrimiento de fármacos. Su estructura es propicia para la unión con objetivos biológicos, lo que lo convierte en un buen candidato para el desarrollo de nuevos fármacos. Ha estado involucrado en la investigación de fármacos dirigidos al cáncer de próstata resistente a la castración (CRPC), destacando su importancia en la investigación farmacéutica .
Síntesis orgánica
En la síntesis orgánica, el This compound sirve como un bloque de construcción para crear moléculas más complejas. Sus sitios reactivos permiten diversas transformaciones químicas, lo que lleva a la síntesis de compuestos con las propiedades deseadas para una aplicación posterior .
Ciencia de materiales
La estructura única del compuesto lo hace adecuado para su uso en la ciencia de materiales, particularmente en el desarrollo de marcos metal-orgánicos (MOF). Estos marcos tienen aplicaciones en almacenamiento de gases, separación y catálisis, lo que demuestra la versatilidad del compuesto .
Química analítica
6-pirazol-1-il-ácido nicotínico metil éster: se puede utilizar en química analítica como un estándar o reactivo. Su estructura y propiedades bien definidas permiten mediciones y calibraciones precisas en diversas técnicas analíticas .
Investigación sobre seguridad y manipulación
La investigación sobre la seguridad y la manipulación de los productos químicos también se beneficia de este compuesto. Comprender sus propiedades fisicoquímicas, como la solubilidad y la lipofilia, es esencial para desarrollar prácticas seguras en su uso y almacenamiento .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 6-pyrazol-1-ylpyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-15-10(14)8-3-4-9(11-7-8)13-6-2-5-12-13/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNCLEEDBRQOXRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1)N2C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40395801 | |
| Record name | methyl 6-(1H-pyrazol-1-yl)nicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40395801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
321533-62-4 | |
| Record name | methyl 6-(1H-pyrazol-1-yl)nicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40395801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![n-[(1-Methyl-1h-imidazol-2-yl)methyl]ethanamine](/img/structure/B1587384.png)







